molecular formula C17H16FN3O2 B2608134 N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1101206-11-4

N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide

Cat. No.: B2608134
CAS No.: 1101206-11-4
M. Wt: 313.332
InChI Key: NAXWNVCRVHZMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide is a useful research compound. Its molecular formula is C17H16FN3O2 and its molecular weight is 313.332. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for Imaging

Quinoline-2-carboxamide derivatives, including those with 2-fluorophenyl groups, have been labeled with carbon-11 to create potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These compounds, including a 4-(2-fluorophenyl) derivative, have shown high specific binding to PBR in various organs, suggesting their potential as radioligands for PBR imaging in vivo with PET. This application is crucial for understanding and diagnosing various neurological and psychiatric disorders (Matarrese et al., 2001).

Antibacterial Agents

Fluoroquinolones, a major class of antibacterial agents, have been modified to include novel N-1 substituents like m-aminophenyl groups. Among the synthesized compounds, one featuring a 5-amino-2,4-difluorophenyl group demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly outperforming known antibiotics like trovafloxacin against certain clinical isolates. This highlights the role of fluoro-substituted compounds in developing more effective antibacterial agents (Kuramoto et al., 2003).

Neurokinin-1 Receptor Antagonists

Modifications to the morpholine acetal human neurokinin-1 (hNK-1) receptor antagonist structure, including the introduction of a fluoro group, have led to the discovery of potent, long-acting hNK-1 receptor antagonists. These compounds, such as one with a 4-fluoro)phenyl group, have shown potential for treating various disorders related to Substance P, including peripheral pain and migraine, due to their ability to inhibit inflammation and NK-1 receptor-mediated responses (Hale et al., 1998).

Properties

IUPAC Name

1-N-(2-fluorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-19-16(22)15-10-11-6-2-5-9-14(11)21(15)17(23)20-13-8-4-3-7-12(13)18/h2-9,15H,10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXWNVCRVHZMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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